molecular formula C16H16O4 B7807684 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR

3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR

Cat. No.: B7807684
M. Wt: 272.29 g/mol
InChI Key: SPOIIFQKMQYCEB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is a benzaldehyde derivative functionalized with a 3,4-dimethoxybenzyloxy group at the third position of the aromatic ring. This compound is part of AldrichCPR’s catalog of specialized chemicals, designed for early-stage research applications. Its structure combines a reactive aldehyde group with electron-donating methoxy substituents, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic addition or condensation reactions.

Key structural features include:

  • Aldehyde group: Provides reactivity for further derivatization.
  • 3,4-Dimethoxybenzyloxy substituent: Enhances solubility in polar organic solvents and influences electronic properties through resonance and inductive effects.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-7-6-13(9-16(15)19-2)11-20-14-5-3-4-12(8-14)10-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIIFQKMQYCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis involves nucleophilic displacement of a halide by an alkoxide. For this compound, 3-hydroxybenzaldehyde is deprotonated using a base (e.g., K₂CO₃ or NaOH) to form a phenoxide ion, which reacts with 3,4-dimethoxybenzyl chloride.

Reaction Equation:

3-Hydroxybenzaldehyde+3,4-Dimethoxybenzyl ChlorideBase3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde+HCl\text{3-Hydroxybenzaldehyde} + \text{3,4-Dimethoxybenzyl Chloride} \xrightarrow{\text{Base}} \text{3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde} + \text{HCl}

Optimization and Challenges

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide ion.

  • Base Compatibility: K₂CO₃ in acetone at reflux (56°C) achieves 78% yield, whereas NaOH in ethanol at 25°C yields 65% due to partial hydrolysis of the benzyl chloride.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product with >95% purity.

Table 1: Williamson Synthesis Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetone561278
NaOHEthanol252465
Cs₂CO₃DMF80682

Mitsunobu Reaction: Oxidative Coupling of Alcohols

Methodology

The Mitsunobu reaction couples 3-hydroxybenzaldehyde with 3,4-dimethoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids the need for pre-formed benzyl halides.

Reaction Equation:

3-Hydroxybenzaldehyde+3,4-Dimethoxybenzyl AlcoholDEAD, PPh₃3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde\text{3-Hydroxybenzaldehyde} + \text{3,4-Dimethoxybenzyl Alcohol} \xrightarrow{\text{DEAD, PPh₃}} \text{3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde}

Performance Metrics

  • Yield: 85–90% under anhydrous THF at 0°C → 25°C over 24 hours.

  • Limitations: High cost of DEAD and PPh₃, necessitating stoichiometric amounts.

  • Side Reactions: Over-oxidation of the aldehyde is mitigated by maintaining inert atmospheres.

Ullmann-Type Coupling: Copper-Catalyzed Etherification

Catalytic System

A copper(I) iodide (CuI) and 1,10-phenanthroline system enables coupling between 3-iodobenzaldehyde and 3,4-dimethoxybenzyl alcohol.

Reaction Equation:

3-Iodobenzaldehyde+3,4-Dimethoxybenzyl AlcoholCuI, K₃PO₄3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde\text{3-Iodobenzaldehyde} + \text{3,4-Dimethoxybenzyl Alcohol} \xrightarrow{\text{CuI, K₃PO₄}} \text{3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde}

Key Findings

  • Conditions: 110°C in dioxane for 48 hours yields 70% product.

  • Advantages: Tolerates electron-rich aryl halides.

  • Drawbacks: Long reaction times and moderate yields compared to other methods.

Sommelet Reaction Adaptation for Aldehyde Formation

Intermediate Strategy

The Sommelet reaction, typically used to convert benzyl halides to aldehydes, is adapted here. 3-[(3,4-Dimethoxybenzyl)oxy]benzyl chloride is treated with hexamethylenetetramine (HMTA) in acidic conditions.

Reaction Equation:

3-[(3,4-Dimethoxybenzyl)oxy]benzyl ChlorideHMTA, H₃O⁺3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde\text{3-[(3,4-Dimethoxybenzyl)oxy]benzyl Chloride} \xrightarrow{\text{HMTA, H₃O⁺}} \text{3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde}

Process Details

  • Yield: 68% after hydrolysis with 30% acetic acid at 100°C for 3 hours.

  • Challenges: Competing hydrolysis of the ether linkage requires precise pH control (pH 3–6.5).

Comparative Analysis of Methods

Table 2: Method Comparison for 3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde Synthesis

MethodYield (%)Purity (%)CostScalability
Williamson7895LowHigh
Mitsunobu9097HighModerate
Ullmann Coupling7093ModerateLow
Sommelet Reaction6890LowHigh
  • Cost Efficiency: Williamson synthesis is optimal for industrial-scale production due to low reagent costs.

  • Purity: Mitsunobu offers the highest purity but is less feasible for large batches.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Tetrachloromethane (CCl₄), used in chloromethylation steps, requires closed-loop recycling to meet environmental regulations.

  • Aqueous waste from hydrolysis steps is neutralized with NaOH before disposal.

Process Intensification

  • Continuous-flow reactors reduce reaction times for Williamson synthesis by 40% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: 3-[(3,4-Dimethoxybenzyl)oxy]benzoic acid.

    Reduction: 3-[(3,4-Dimethoxybenzyl)oxy]benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways . The presence of the methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Properties
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde 3,4-Dimethoxybenzyloxy ~286.3 (estimated) High electron density at aldehyde due to methoxy groups; moderate lipophilicity.
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde Two 4-fluorobenzyloxy groups 372.34 Electron-withdrawing fluorine atoms reduce aldehyde reactivity; higher crystallinity.
3-Ethoxy-4-(pentyloxy)benzaldehyde Ethoxy and pentyloxy groups 236.31 Increased lipophilicity due to longer alkoxy chains; altered solubility profile.
5-(3,4-Dimethoxybenzylidene)-pyrimidine trione Dimethoxybenzylidene + pyrimidine 456.49 Extended conjugation for UV absorption; potential for biological activity.

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound increase the electron density of the aldehyde group compared to fluorine-substituted analogs, enhancing its susceptibility to nucleophilic attack .
  • Lipophilicity : Longer alkoxy chains (e.g., pentyloxy in ) significantly increase logP values, affecting membrane permeability in biological studies.
  • Spectroscopic Profiles : Compounds with conjugated systems (e.g., ) exhibit UV-Vis absorption maxima at longer wavelengths (~280 nm) due to π→π* transitions, similar to the target compound’s expected profile .

Biological Activity

3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde, also known as AldrichCPR, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde group linked to a dimethoxybenzyl ether, suggesting possible interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde is C16H16O3C_{16}H_{16}O_3, with a molecular weight of approximately 272.29 g/mol. The structure includes a benzaldehyde moiety and a dimethoxybenzyl group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that related compounds effectively reduced oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

Antimicrobial Properties

Several studies have explored the antimicrobial activity of benzaldehyde derivatives. For instance, compounds structurally related to AldrichCPR have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways .

Anti-inflammatory Effects

3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde may also exhibit anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Antioxidant Evaluation

A study investigated the antioxidant capacity of various benzaldehyde derivatives using DPPH radical scavenging assays. The results indicated that derivatives with methoxy substitutions had significantly higher antioxidant activities compared to their unsubstituted counterparts. The IC50 values for these compounds ranged from 10 to 30 µM, highlighting their potential as natural antioxidants .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde was tested against a panel of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antibacterial activity. Further investigations revealed that the compound inhibited biofilm formation in pathogenic strains, suggesting its utility in treating biofilm-related infections .

The biological activities of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde can be attributed to several mechanisms:

  • Antioxidant Mechanism: The methoxy groups enhance the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
  • Antimicrobial Mechanism: The compound's lipophilicity facilitates membrane penetration in bacteria, leading to cell lysis and death.
  • Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathways has been suggested as a mode of action for related compounds in reducing cytokine production.

Data Table: Biological Activities Overview

Activity TypeTest MethodResult SummaryReference
AntioxidantDPPH Scavenging AssayIC50: 10-30 µM
AntimicrobialMIC TestingMIC: 50 µg/mL against E. coli
Anti-inflammatoryCytokine Production AssayInhibition of pro-inflammatory cytokines

Q & A

Q. How can researchers confirm the identity and purity of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde obtained from AldrichCPR?

Methodological Answer: Since Sigma-Aldrich does not provide analytical data for AldrichCPR compounds , researchers must perform in-house characterization. A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of key functional groups (e.g., aldehyde proton at ~10 ppm, methoxy groups at ~3.8 ppm, and aromatic protons). Compare with literature data for analogous benzaldehyde derivatives.
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to confirm molecular weight and check for impurities. A purity threshold of ≥95% is typical for synthetic intermediates.
  • Elemental Analysis : Validate empirical formula consistency (C16_{16}H16_{16}O4_4) via combustion analysis.
  • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm1^{-1}) and ether C-O-C vibrations (~1250 cm1^{-1}).

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer: AldrichCPR compounds are sold "as-is" without stability data . For aldehydes, general best practices include:

  • Inert Atmosphere : Store under nitrogen or argon in sealed vials to prevent oxidation of the aldehyde group.
  • Low Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Desiccation : Use silica gel or molecular sieves in storage containers to mitigate hydrolysis.
  • Light Protection : Amber glass or foil-wrapped vials reduce photodegradation risks.
    Periodic re-analysis (e.g., via 1H^1H-NMR) is advised to monitor degradation .

Q. What spectroscopic methods are most suitable for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Assign aromatic protons (6.5–8.0 ppm), methoxy groups (3.8–4.0 ppm), and the aldehyde proton (9.5–10.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in crowded regions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+ expected at m/z 273.1127 for C16_{16}H17_{17}O4_4).
  • FT-IR : Identify diagnostic peaks (e.g., aldehyde C=O at ~1700 cm1^{-1}, ether C-O at ~1250 cm1^{-1}).
  • UV-Vis : Useful if the compound is chromophoric (e.g., for monitoring reactions involving conjugation changes).

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the aldehyde group in this compound?

Methodological Answer: Focus on reaction pathways typical for aromatic aldehydes:

  • Condensation Reactions : React with amines (e.g., aniline) to form Schiff bases, monitored by loss of the aldehyde proton in 1H^1H-NMR and appearance of imine C=N stretches in FT-IR (~1600 cm1^{-1}).
  • Reduction Studies : Use NaBH4_4 or catalytic hydrogenation to reduce the aldehyde to a primary alcohol; track progress via TLC or HPLC.
  • Kinetic Analysis : Perform time-resolved NMR or UV-Vis to determine reaction rates under varying conditions (pH, temperature).
    Include controls (e.g., inert atmosphere) to isolate specific reactivity pathways .

Q. What strategies can resolve discrepancies in NMR data between synthesized batches of this compound?

Methodological Answer: Discrepancies may arise from impurities, stereochemical variations, or solvent effects. Address via:

  • Purification : Repeat column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure fractions.
  • Solvent Standardization : Ensure consistent deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) for NMR comparisons.
  • Advanced NMR : Use 13C^{13}C-DEPT or NOESY to distinguish diastereomers or conformational isomers.
  • Cross-Validation : Compare with independent synthetic routes or computational simulations (e.g., DFT-predicted chemical shifts) .

Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shifts) or LC-MS (fragment ions).
  • Kinetic Profiling : Calculate half-life (t1/2t_{1/2}) at each pH using first-order kinetics.
  • Structural Elucidation of Degradants : Isolate major degradation products via preparative TLC and characterize with HRMS/NMR.
  • Bioassay Correlation : Test stability in cell culture media (e.g., DMEM) to simulate physiological conditions .

Q. How to optimize synthetic protocols for derivatives of this compound while minimizing side reactions?

Methodological Answer:

  • Protection/Deprotection Strategies : Protect the aldehyde with acetals during harsh reactions (e.g., alkylation).
  • Catalytic Screening : Test Pd/C, organocatalysts, or enzymes for regioselective modifications (e.g., O-demethylation).
  • In Situ Monitoring : Use ReactIR or flow NMR to detect intermediates and adjust reaction parameters in real time.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, stoichiometry) .

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